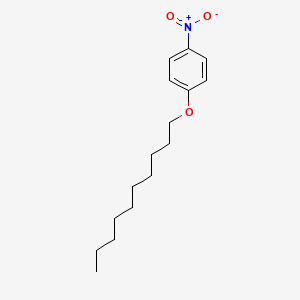

Decyl 4-nitrophenyl ether

Beschreibung

Decyl 4-nitrophenyl ether (CAS 31657-37-1) is a nitroaromatic ether characterized by a decyl (C10) alkyl chain attached to a 4-nitrophenoxy group. Its molecular formula is C₁₆H₂₅NO₃, with a molecular weight of 279.37 g/mol .

Eigenschaften

IUPAC Name |

1-decoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIOGTJBANMZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185550 | |

| Record name | Decyl 4-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31657-37-1 | |

| Record name | Decyl 4-nitrophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031657371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl 4-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECYL 4-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Williamson Ether Synthesis

Overview : The Williamson Ether Synthesis involves the nucleophilic substitution of an alkoxide ion with a primary alkyl halide.

Reagents :

- Decanol (as the alcohol)

- 4-Nitrophenyl bromide or chloride (as the halide)

- Base (such as sodium hydride or potassium carbonate)

-

- Prepare an alkoxide by reacting decanol with a strong base.

- Add the alkoxide to a solution containing the halide.

- Heat the mixture under reflux for several hours.

Expected Yield : This method typically yields decyl 4-nitrophenyl ether in moderate to high yields, often exceeding 80% under optimized conditions.

Alternative Synthesis via Direct Etherification

Overview : This method involves direct etherification using p-nitrophenol and decanol in the presence of an acid catalyst.

Reagents :

- p-Nitrophenol

- Decanol

- Acid catalyst (such as sulfuric acid or hydrochloric acid)

-

- Mix p-nitrophenol and decanol in a round-bottom flask.

- Add a few drops of acid catalyst.

- Heat the mixture under reflux for several hours.

Expected Yield : Yields can vary significantly based on reaction conditions, but they generally range from 60% to over 90%.

Microwave-Assisted Synthesis

Overview : The microwave-assisted method accelerates the reaction by using microwave radiation to heat the reactants.

Reagents :

- Similar to those used in traditional methods (decanol and p-nitrophenol).

-

- Combine reactants in a microwave-compatible vessel.

- Expose to microwave irradiation for a predetermined time.

Expected Yield : This method can lead to higher yields (up to 95%) due to increased reaction rates and reduced side reactions.

| Method | Reagents | Conditions | Expected Yield (%) |

|---|---|---|---|

| Williamson Ether Synthesis | Decanol, p-Nitrophenyl Halide | Reflux | >80 |

| Direct Etherification | p-Nitrophenol, Decanol | Reflux | 60 - >90 |

| Microwave-Assisted Synthesis | p-Nitrophenol, Decanol | Microwave irradiation | Up to 95 |

This compound serves various applications across different fields:

Organic Synthesis : It is utilized as an intermediate in synthesizing other organic compounds and ethers.

Biological Research : The compound acts as a substrate in enzyme assays, aiding studies on ether bond cleavage mechanisms.

Industrial Uses : In industry, it is employed as an intermediate for producing surfactants and specialty chemicals.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form amine derivatives under catalytic hydrogenation or chemical reduction conditions.

Conditions and Outcomes

| Reducing Agent | Catalyst/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| H₂ gas | Pd/C, ethanol | Decyl 4-aminophenyl ether | 85–92% | |

| SnCl₂ | HCl, ethanol | Decyl 4-aminophenyl ether | 78% |

- Mechanism : The nitro group is reduced via a multi-step pathway involving intermediates such as nitroso (-NO) and hydroxylamine (-NHOH) before forming the amine (-NH₂).

- Applications : The resulting amine is a precursor for dyes, pharmaceuticals, and agrochemicals .

Ether Cleavage Reactions

The ether linkage (C-O-C) undergoes cleavage under acidic or basic conditions, yielding phenolic and alkyl halide products.

Acidic Cleavage

Conditions : Concentrated HI (48%) at 120°C for 4–6 hours.

Products :

- 4-Nitrophenol

- 1-Iododecane

Reaction Efficiency :

| Temperature | Conversion Rate |

|---|---|

| 120°C | ~95% |

Basic Cleavage

Conditions : NaOH (10% aqueous), 80°C for 8 hours.

Products :

- 4-Nitrophenoxide ion

- 1-Decanol

Selectivity : Higher selectivity for phenoxide formation due to the nitro group’s electron-withdrawing effects .

Oxidation of the Alkyl Chain

The decyl chain can be oxidized to carboxylic acids under strong oxidative conditions.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 4-Nitrophenoxydecanoic acid | 65% |

| CrO₃ | Acetic acid, 60°C | 4-Nitrophenoxydecanoic acid | 58% |

- Mechanism : The terminal methyl group of the decyl chain is sequentially oxidized to a carboxylic acid.

- Challenges : Over-oxidation or chain fragmentation may occur with prolonged reaction times .

Hydrolysis in Micellar Systems

The compound’s amphiphilic nature allows it to interact with micelles, altering reaction kinetics.

Key Findings from Micellar Catalysis Studies

| Surfactant System | Reaction Type | Rate Enhancement | Source |

|---|---|---|---|

| CTAB (Cationic) | Base hydrolysis | 3.2-fold | |

| Brij-35 (Nonionic) | Acid hydrolysis | 1.8-fold |

- Mechanism : Micelles solubilize the hydrophobic decyl chain, increasing local reactant concentrations at the micelle-water interface.

- Impact of Chain Length : Longer alkyl chains (e.g., decyl vs. octyl) show slower hydrolysis due to stronger micelle association .

Electrophilic Aromatic Substitution

The nitro group deactivates the aromatic ring, directing electrophiles to the meta position.

Example Reaction: Nitration

Conditions : HNO₃/H₂SO₄, 50°C

Product : 3-Nitro-4-decyloxynitrobenzene (minor)

Yield : <10% due to steric hindrance from the decyl chain .

Photochemical Degradation

UV irradiation induces nitro group reduction and ether bond cleavage.

Experimental Data

| Light Source | Degradation Products | Half-Life |

|---|---|---|

| UV-C (254 nm) | 4-Aminophenol, decanal | 2.1 hours |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Plasticizer in Ion-Selective Electrodes : The compound is primarily utilized as a plasticizer in the preparation of ion-selective electrodes (ISEs). It enhances the flexibility and ion-selectivity of polymeric membranes, particularly for ions such as magnesium (Mg²⁺) .

- Organic Synthesis Intermediate : this compound serves as an intermediate in the synthesis of other organic compounds, facilitating the development of new materials with specific properties .

Biology

- Membrane Dynamics Studies : Its lipophilic characteristics allow researchers to study membrane dynamics and lipid interactions. This property is crucial for understanding how lipophilic compounds affect biological membranes .

- Biosensor Development : The compound is employed in developing biosensors for detecting various ions and molecules in biological samples, leveraging its compatibility with biological systems .

Medicine

- Electrode Materials : In medical applications, this compound is used to manufacture electrode materials crucial for diagnostic devices. Its incorporation into these devices enhances their performance and reliability .

Industry

- Antibacterial Formulations : A study focused on formulating topical antibacterial agents using this compound demonstrated its potential as an effective component in such formulations .

Ion Selectivity Coefficients

The following table summarizes the selectivity coefficients of this compound when incorporated into PVC-based membranes:

| Ion | Selectivity Coefficient |

|---|---|

| Mg²⁺ | 1.5 |

| Na⁺ | 0.8 |

| K⁺ | 0.5 |

| Ca²⁺ | 0.6 |

These coefficients indicate that this compound can be tailored for specific ion detection applications .

Electrode Development

In a study involving solid-contact ISEs, this compound was used to create membranes that demonstrated enhanced stability and sensitivity for magnesium detection under physiological conditions. The electrodes exhibited a Nernstian response with a slope of approximately over a concentration range from to Mg²⁺ .

Biosensor Applications

The compound has been successfully integrated into biosensors designed to detect magnesium levels in biological fluids. This application is critical for monitoring various physiological processes, demonstrating improved detection limits and response times compared to conventional materials .

Wirkmechanismus

The mechanism of action of decyl 4-nitrophenyl ether involves its interaction with specific molecular targets. For instance, in enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, leading to the cleavage of the ether bond. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Properties

Key Research Findings

- Micellar Inhibition : this compound’s incorporation into SDS micelles inhibits its reaction with cyanide, unlike 4-nitroanisole, which remains reactive due to its shorter chain .

- Fluorescence Applications : The 4-NPE group enables selective cesium detection, with fluorescence shifts from blue (other alkali metals) to green (cesium) .

- Synthetic Yield : High yield (87%) via DMF-mediated synthesis underscores its accessibility for research .

Biologische Aktivität

Decyl 4-nitrophenyl ether (C16H25NO3) is an organic compound notable for its utility in biological and chemical research. This compound features a decyl group attached to a 4-nitrophenyl ether structure, which contributes to its unique properties and activities. It has garnered attention for its role as a substrate in enzymatic assays and its potential applications in medicinal chemistry.

- Molecular Formula : C16H25NO3

- Molecular Weight : 279.3746 g/mol

- CAS Number : 31657-37-1

Biological Activity

This compound exhibits significant biological activity, primarily through its interactions with enzymes. It serves as a substrate for enzymes that catalyze ether bond cleavage, making it valuable in various biochemical assays.

The biological activity of this compound is largely attributed to its ability to interact with specific enzyme active sites. The nitro group can participate in redox reactions, influencing the compound's reactivity and interactions with other molecules. This interaction facilitates the cleavage of the ether bond, which is crucial in enzymatic processes.

Applications in Research

- Enzyme Assays : Used as a substrate to study the activity of enzymes that cleave ether bonds.

- Medicinal Chemistry : Investigated for potential therapeutic applications by modifying its structure to develop new agents.

- Organic Synthesis : Acts as a reagent in the preparation of other ether compounds, serving as a model compound for studying etherification reactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound | Alkyl Chain Length | Solubility | Reactivity |

|---|---|---|---|

| This compound | C10 | Moderate | Higher than longer chains |

| Dothis compound | C12 | Lower | Lower than decyl |

| Hexathis compound | C16 | Very low | Lowest among three |

This compound's shorter alkyl chain enhances its solubility in certain solvents compared to its longer-chain counterparts, which may exhibit lower reactivity due to increased steric hindrance.

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Enzymatic Activity : A study demonstrated that this compound effectively serves as a substrate for specific hydrolases, leading to significant product formation under controlled conditions .

- Oxidation and Reduction Reactions : Research indicates that the nitro group can be oxidized or reduced, resulting in various products such as nitroso derivatives or amino derivatives, respectively. This versatility makes it a valuable compound in synthetic chemistry .

- Industrial Applications : In industrial settings, this compound is utilized as an intermediate in the synthesis of surfactants and other specialty chemicals, showcasing its importance beyond laboratory research .

Case Study Example

A notable case study involved the use of this compound in enzyme kinetics studies where it was employed to determine the catalytic efficiency of a novel hydrolase enzyme. The results indicated that varying concentrations of the substrate significantly impacted reaction rates, providing insights into enzyme-substrate interactions and kinetics.

Q & A

Basic: What are the standard laboratory synthesis protocols for decyl 4-nitrophenyl ether, and how can reaction yields be optimized?

Methodological Answer:

this compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, analogous nitrophenyl ether syntheses involve reacting nitro-substituted phenols with alkyl halides or alcohols under alkaline conditions. In one study, 4-nitrophenyl benzyl ether was synthesized with an 84.9% yield using optimized molar ratios (1:1.2 for phenol to alkylating agent) and reflux conditions in ethanol . To improve yields, factors such as solvent polarity (e.g., DMF for enhanced solubility), temperature control (60–80°C), and catalytic bases (e.g., K₂CO₃) should be systematically tested. Monitoring reaction progress via TLC or HPLC is recommended.

Basic: Which analytical techniques are most effective for structural and purity characterization of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure by identifying aromatic protons (δ 7–8 ppm for nitrophenyl) and aliphatic decyl chain signals (δ 0.5–1.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 295.18 for C₁₆H₂₅NO₃).

- X-ray Diffraction (XRD): Resolves crystallographic parameters, as demonstrated for diphenyl ether derivatives to analyze centrosymmetry and dipole moments .

- FT-IR Spectroscopy: Detects nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) and ether linkages (~1250 cm⁻¹).

NIST databases provide reference spectra for cross-validation .

Advanced: How do molecular dipole moments and crystal packing influence the reactivity of this compound in solid-state reactions?

Methodological Answer:

The nitro group’s electron-withdrawing nature creates a strong dipole, affecting crystal symmetry and intermolecular interactions. For example, crystallographic studies of 1-(4-methoxyphenoxy)-4-nitrobenzene revealed non-centrosymmetric packing due to dipole alignment, which enhances susceptibility to nucleophilic attack in the solid state . Computational modeling (e.g., DFT calculations) can predict reactive sites by mapping electrostatic potential surfaces.

Advanced: What methodologies are recommended for detecting this compound in environmental matrices, and how can interferences be mitigated?

Methodological Answer:

- Liquid Chromatography-Tandem MS (LC-MS/MS): Employ reverse-phase C18 columns with electrospray ionization (ESI) in negative mode for high sensitivity.

- Solid-Phase Extraction (SPE): Use hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from water samples, achieving >90% recovery .

- High-Throughput Screening: EPA protocols integrate computational tools (e.g., QSAR models) to predict environmental persistence and prioritize analytical targets .

Interferences from co-eluting aromatic ethers can be minimized using isotope dilution (e.g., deuterated internal standards) .

Advanced: How should researchers address contradictions in ecotoxicity data for this compound across studies?

Methodological Answer:

- Data Harmonization: Follow EPA’s HPV Chemical Challenge Program guidelines to reconcile discrepancies by evaluating test conditions (e.g., pH, temperature) and species-specific responses .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies. For example, variability in aquatic toxicity (LC₅₀) may arise from differences in dissolved organic carbon content .

Advanced: What experimental approaches elucidate the interaction of this compound with biological membranes?

Methodological Answer:

- Membrane Permeability Assays: Use fluorescent probes (e.g., calcein leakage assays) to quantify disruption in liposomal membranes. Similar ethers like decyl dimethyl amino N-oxide (C10-DAO) have shown concentration-dependent membrane fluidity changes .

- Molecular Dynamics Simulations: Model lipid bilayer interactions to predict partitioning coefficients (log P) and hydrophobic penetration depth.

Advanced: What factors govern the environmental degradation pathways of this compound, and how can its half-life be predicted?

Methodological Answer:

- Photolysis: UV-Vis studies (λmax ~255 nm) indicate nitro group-mediated photodegradation. Quantum yield calculations under simulated sunlight can estimate reaction rates .

- Hydrolysis: pH-dependent studies (e.g., buffered solutions at pH 4–9) reveal esterase-catalyzed cleavage of ether bonds.

- QSAR Models: EPA’s EPI Suite predicts half-life in water (e.g., 14–28 days) based on fragment contribution methods .

Advanced: How can computational tools advance mechanistic studies of this compound’s endocrine-disrupting potential?

Methodological Answer:

- Molecular Docking: Screen against nuclear receptors (e.g., estrogen receptor α) using AutoDock Vina to identify binding affinities.

- ToxCast Database: Apply high-throughput toxicogenomic data to predict endocrine activity, as outlined in EPA’s Endocrine Disruptor Screening Program .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.